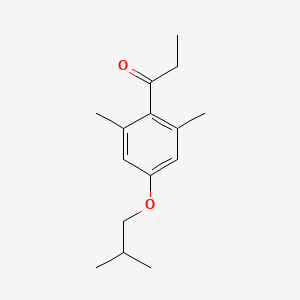
1-(4-Isobutoxy-2,6-dimethylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-iso-Butoxy-2’,6’-dimethylpropiophenone is an organic compound with the molecular formula C15H22O2 It is a derivative of propiophenone, characterized by the presence of iso-butoxy and dimethyl groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-iso-Butoxy-2’,6’-dimethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2’,6’-dimethylpropiophenone as the core structure.
Alkylation: The introduction of the iso-butoxy group is achieved through an alkylation reaction. This involves reacting 2’,6’-dimethylpropiophenone with iso-butyl bromide in the presence of a strong base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 4’-iso-Butoxy-2’,6’-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-iso-Butoxy-2’,6’-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4’-iso-Butoxy-2’,6’-dimethylpropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4’-iso-Butoxy-2’,6’-dimethylpropiophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Methoxy-2’,6’-dimethylpropiophenone: Similar structure but with a methoxy group instead of an iso-butoxy group.
4’-Ethoxy-2’,6’-dimethylpropiophenone: Similar structure but with an ethoxy group instead of an iso-butoxy group.
Uniqueness
4’-iso-Butoxy-2’,6’-dimethylpropiophenone is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-[2,6-dimethyl-4-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C15H22O2/c1-6-14(16)15-11(4)7-13(8-12(15)5)17-9-10(2)3/h7-8,10H,6,9H2,1-5H3 |
Clé InChI |
RPXPTSGEPYWPNL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1C)OCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-spiro[benzofuran-2,4'-piperidin]-6-ol](/img/structure/B12990932.png)
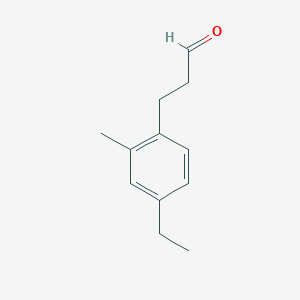
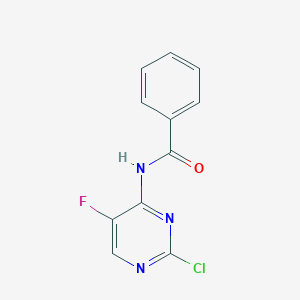
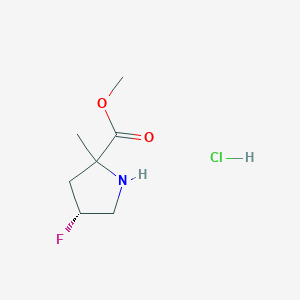
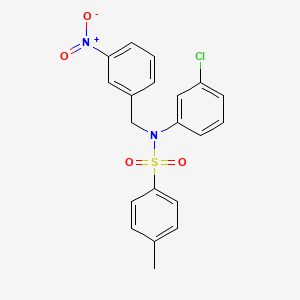
![5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990957.png)

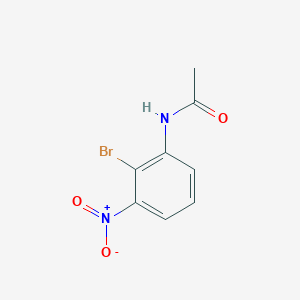


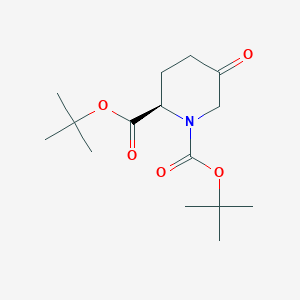
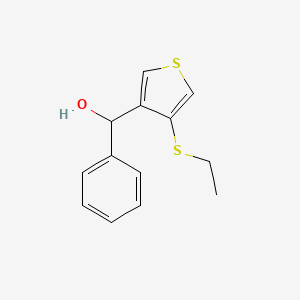
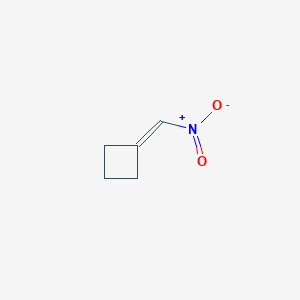
![Methyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B12991005.png)
